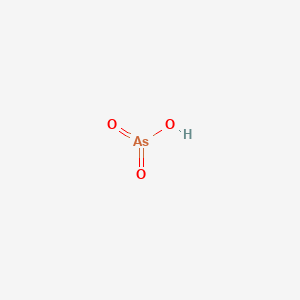![molecular formula C11H16N2O5S B241093 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one, also known as DMSO, is a highly polar and water-soluble organic compound. DMSO is widely used in scientific research for its unique properties, including its ability to penetrate biological membranes and its ability to dissolve a wide range of organic and inorganic compounds.
Mechanism Of Action
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is not fully understood. It is believed that 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one interacts with cellular membranes, altering their fluidity and permeability. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has also been shown to activate certain enzymes and inhibit others. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical And Physiological Effects
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has also been shown to have analgesic properties and to reduce pain in animal models. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to have antioxidant properties and to protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has several advantages for lab experiments. It is a highly polar and water-soluble solvent, making it useful for dissolving a wide range of organic and inorganic compounds. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is also a cryoprotectant, making it useful for cell preservation. However, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has some limitations. It can be toxic to cells at high concentrations and can interfere with certain assays. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has a distinct odor that can be unpleasant for researchers working with it.
Future Directions
For the use of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one in scientific research include the development of new formulations for drug delivery, the use of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one as a tool for studying cellular signaling pathways, and the potential of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one as a therapeutic agent for a variety of diseases.
Synthesis Methods
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one can be synthesized by reacting dimethyl sulfide with chlorosulfonyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through distillation or recrystallization. The purity of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one can be determined through various analytical techniques such as gas chromatography and infrared spectroscopy.
Scientific Research Applications
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is widely used in scientific research for its ability to penetrate biological membranes and its ability to dissolve a wide range of organic and inorganic compounds. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is used as a solvent for a variety of compounds, including proteins, nucleic acids, and small molecules. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is also used as a cryoprotectant for cell preservation and as a co-solvent in drug development.
properties
Product Name |
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one |
|---|---|
Molecular Formula |
C11H16N2O5S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one |
InChI |
InChI=1S/C11H16N2O5S/c1-7-9(8(2)18-12-7)19(15,16)13-5-6-17-10(14)11(13,3)4/h5-6H2,1-4H3 |
InChI Key |
ZFAHQPUYBICBEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(=O)C2(C)C |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(=O)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
